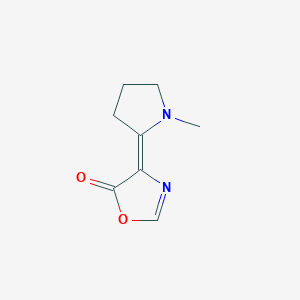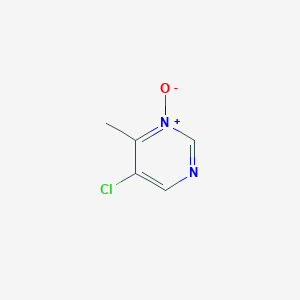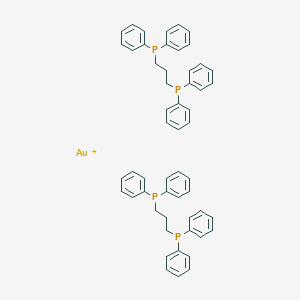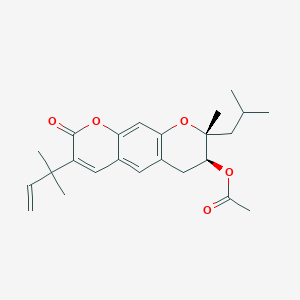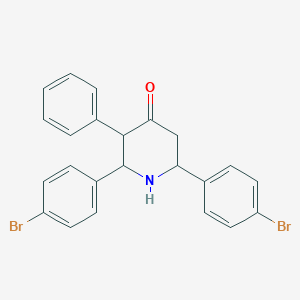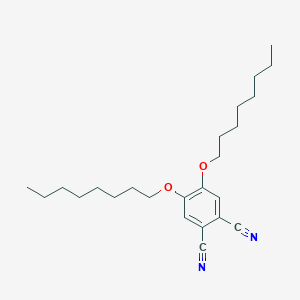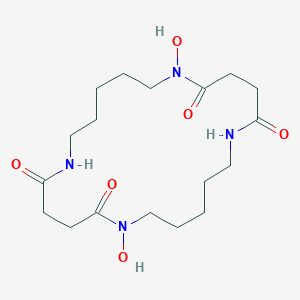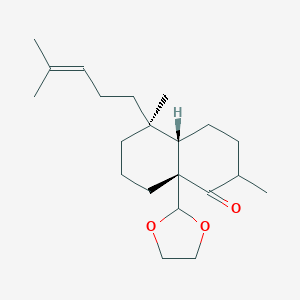
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one, also known as HNK, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HNK belongs to the family of tetrahydrocannabinol (THC) analogs, which are compounds that mimic the effects of THC, the active ingredient in cannabis.
Mécanisme D'action
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating various physiological processes such as pain, inflammation, and appetite. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in modulating immune responses.
Effets Biochimiques Et Physiologiques
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have various biochemical and physiological effects in scientific research studies. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its high potency and selectivity for the CB2 receptor, which allows for more precise targeting of immune cells. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one also has low toxicity and is well-tolerated in animal models. However, one limitation of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one. One area of interest is its potential use as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have anti-inflammatory effects. Another area of interest is its potential use as an anticancer agent, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one for use in clinical settings.
Méthodes De Synthèse
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one can be synthesized through several methods, including the condensation of 4-methylpent-3-en-2-one with 2,3-dimethyl-1,3-butadiene followed by reduction with sodium borohydride. Another method involves the reduction of 2-(4-methylpent-3-enyl)cyclohexanone with lithium aluminum hydride. These methods have been optimized to produce high yields of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one with good purity.
Applications De Recherche Scientifique
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been studied for its potential therapeutic properties in various scientific research studies. One study found that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has neuroprotective effects by reducing oxidative stress and inflammation in the brain. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
115376-32-4 |
|---|---|
Nom du produit |
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one |
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(4aS,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H34O3/c1-15(2)7-5-10-20(4)11-6-12-21(19-23-13-14-24-19)17(20)9-8-16(3)18(21)22/h7,16-17,19H,5-6,8-14H2,1-4H3/t16?,17-,20+,21+/m0/s1 |
Clé InChI |
YXNQMYYPGYBXJH-JMCPUQKHSA-N |
SMILES isomérique |
CC1CC[C@H]2[C@](CCC[C@@]2(C1=O)C3OCCO3)(C)CCC=C(C)C |
SMILES |
CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C |
SMILES canonique |
CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C |
Synonymes |
(4aS)-8aβ-(1,3-Dioxolan-2-yl)octahydro-2,5-dimethyl-5α-(4-methyl-3-pentenyl)-1(2H)-naphthalenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



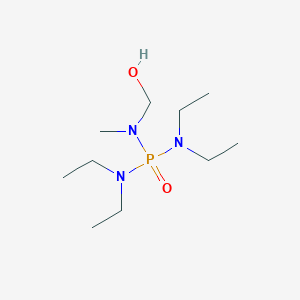
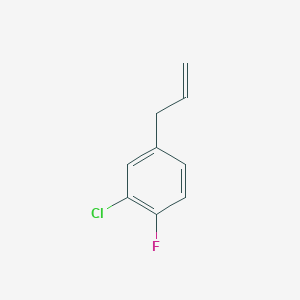
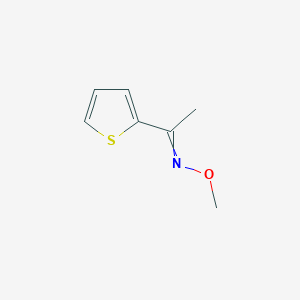
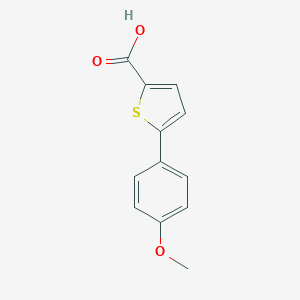
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
